![molecular formula C17H14N2O6S2 B2820459 2-[8-(4-Methoxyphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-en-11-yl]acetic acid CAS No. 1005279-58-2](/img/structure/B2820459.png)
2-[8-(4-Methoxyphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-en-11-yl]acetic acid
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Description
2-[8-(4-Methoxyphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-en-11-yl]acetic acid is a useful research compound. Its molecular formula is C17H14N2O6S2 and its molecular weight is 406.43. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(4-Methoxyphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-en-11-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(4-Methoxyphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-en-11-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against several strains of microbes. These compounds demonstrated significant activity, highlighting their potential in developing new antimicrobial agents M. Noolvi, H. Patel, S. Kamboj, S. Cameotra, 2016.
Crystalline Structure Analysis
The crystalline structure of (m-methoxyphenyl)acetic acid was analyzed, revealing its potential as a starting material for synthesizing a wide range of compounds. The study provided insights into the dimer formation in the crystalline state, which could be relevant for further chemical synthesis applications A. Choudhury, T. Row, 2002.
Chemical Transformation Studies
Research on acylation of amines and pyrazole with specific acetyl chloride derivatives, including methoxyphenyl compounds, has been conducted to create new amides and 1-acylpyrazole. These studies contribute to the field of organic synthesis by providing new methods and compounds for further investigation Н. С. Арутюнян, Н. З. Акопян, Л. А. Акопян, Гюльнара Артаваздовна Геворгян, Г. А. Паносян, 2013.
Novel Synthons for Synthesis
Studies have also explored the synthesis of novel synthons, such as 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one, which serves as a new compound for the synthesis of 1,3-terphenyls from aryl ketones. This work demonstrates the versatility of methoxyphenyl-based compounds in synthesizing complex organic molecules V. Ram, A. Goel, 1996.
properties
IUPAC Name |
2-[8-(4-methoxyphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S2/c1-25-8-4-2-7(3-5-8)10-11-13(26-14-12(10)27-17(24)18-14)16(23)19(15(11)22)6-9(20)21/h2-5,10-11,13H,6H2,1H3,(H,18,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNMVZFTQVAKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)CC(=O)O)SC4=C2SC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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